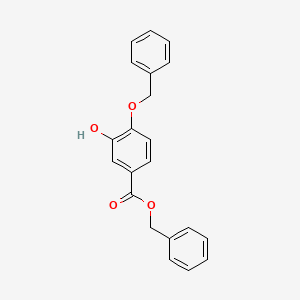
2-Cycloocten-1-ol
Descripción general
Descripción
2-Cycloocten-1-ol is a chemical compound known for its unique structural and chemical properties It is characterized by the presence of a double bond in the E-configuration, which significantly influences its reactivity and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cycloocten-1-ol typically involves the use of specific reagents and catalysts to achieve the desired configuration and purity. One common method includes the use of a precursor compound that undergoes a series of chemical reactions, such as hydrogenation and isomerization, to form this compound. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain this compound with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-Cycloocten-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction pathway. For instance, oxidation of this compound may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-Cycloocten-1-ol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe or a ligand in biochemical assays to investigate enzyme activities or receptor binding.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Researchers are investigating its role in drug development, particularly in designing molecules that can modulate specific biological pathways.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable component in manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-Cycloocten-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-Butene: Similar in having an E-configuration double bond but differs in its functional groups and reactivity.
(2E)-Hexene: Another compound with an E-configuration double bond, used for comparison in terms of reactivity and applications.
Uniqueness
2-Cycloocten-1-ol stands out due to its specific functional groups and the resulting chemical properties
Propiedades
Fórmula molecular |
C8H14O |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
cyclooct-2-en-1-ol |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7H2 |
Clave InChI |
UJZBDMYKNUWDPM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC=CC(CC1)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8796396.png)
![1-methyl-4-[(1E)-2-phenylethenyl]benzene](/img/structure/B8796376.png)

![7-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B8796391.png)
![7-Chlorothieno[3,2-B]pyridine-6-carboxamide](/img/structure/B8796442.png)
![2-Chloro-7-(pentan-3-yl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B8796449.png)




![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B8796412.png)



